(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone
Description
This compound features a hybrid structure combining an azetidine (four-membered nitrogen-containing ring), a 1,2,3-triazole substituted with a phenoxymethyl group, and a tetrahydrofuran-3-yl methanone moiety. The azetidine ring confers conformational rigidity, while the triazole serves as a versatile linker. The phenoxymethyl group introduces an ether-based lipophilic substituent, and the tetrahydrofuran-3-yl ketone adds a polar, oxygen-containing heterocycle.
Properties
IUPAC Name |
oxolan-3-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(13-6-7-23-11-13)20-9-15(10-20)21-8-14(18-19-21)12-24-16-4-2-1-3-5-16/h1-5,8,13,15H,6-7,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXBMVGFYAABTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences between the target compound and related triazole-containing derivatives:
*Molecular weight estimated based on formula.
Key Observations:
Triazole Substituents: The target compound’s phenoxymethyl group (ether linkage) is less polar than the sulfonylphenyl () or methoxycarbonyl () groups. This may reduce aqueous solubility but improve membrane permeability . Electron-withdrawing groups (e.g., sulfonyl in ) could enhance stability against nucleophilic attack compared to the electron-donating phenoxymethyl group .
Ketone/Heterocycle Variations: The tetrahydrofuran-3-yl group in the target compound is non-aromatic and may contribute to metabolic stability due to reduced oxidative susceptibility compared to aromatic systems like 2-phenylthiazole () . Thiazole-containing analogues () could engage in π-π stacking with biological targets, whereas tetrahydrofuran’s oxygen might participate in hydrogen bonding .
In contrast, larger rings (e.g., benzene in ) offer greater flexibility .
Crystallographic and Computational Analysis
- The SHELX software suite () is widely used for crystallographic refinement of such compounds.
Q & A
Q. What are the common synthetic routes for synthesizing (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone, and how are key intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core .
Azetidine Functionalization : Coupling of the triazole with azetidine derivatives under nucleophilic substitution conditions (e.g., using DIPEA as a base in DMF at 60–80°C) .
Methanone Linkage : Reaction of the azetidine intermediate with tetrahydrofuran-3-carbonyl chloride in the presence of a coupling agent (e.g., HATU) .
- Characterization :
- NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry of triazole and azetidine substitution .
- Mass Spectrometry (ESI-TOF) : To verify molecular weight and purity (>95%) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1D/2D NMR : Assigns proton environments (e.g., distinguishing azetidine N-CH2 from tetrahydrofuran protons) and confirms spatial proximity via NOESY .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1450 cm⁻¹) functional groups .
- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in azetidine and tetrahydrofuran moieties .
Advanced Research Questions
Q. How can regioselectivity challenges in the 1,2,3-triazole ring formation be addressed during synthesis?
- Methodological Answer :
- Catalyst Choice :
- Cu(I) Catalysts : Favor 1,4-regioisomers (kinetically controlled) .
- Ru(II) Catalysts : Promote 1,5-regioisomers (thermodynamically stable) .
- Computational Modeling : Density Functional Theory (DFT) predicts regioselectivity by comparing transition-state energies for azide-alkyne cycloaddition pathways .
Q. What computational methods are employed to predict the compound's reactivity and interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Simulates binding affinities to enzymes (e.g., kinases) using software like AutoDock Vina, guided by triazole’s π-π stacking and hydrogen-bonding potential .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 2.8, high BBB permeability) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites for derivatization .
Data Contradiction and Resolution
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar azetidine-triazole derivatives?
- Methodological Answer :
- Assay Standardization :
- Stereochemical Confirmation : Chiral HPLC or X-ray to rule out enantiomer-driven activity differences .
Experimental Design Considerations
Q. How to design a robust in vitro/in vivo study to evaluate this compound’s anti-inflammatory potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
